An In-depth Technical Guide to 3-tert-Butylsalicylic Acid (CAS 16094-30-7)
An In-depth Technical Guide to 3-tert-Butylsalicylic Acid (CAS 16094-30-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-tert-Butylsalicylic acid (CAS 16094-30-7), also known as 3-tert-butyl-2-hydroxybenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a bulky tert-butyl group ortho to the hydroxyl moiety and meta to the carboxylic acid, imparts unique steric and electronic properties that make it a molecule of significant interest in synthetic and medicinal chemistry. The strategic placement of the tert-butyl group can influence the acidity of the phenolic proton, the reactivity of the aromatic ring, and the molecule's overall lipophilicity, thereby modulating its biological activity and formulation characteristics. This guide provides a comprehensive overview of the physicochemical properties, a detailed theoretical synthesis protocol, predicted spectral characteristics, and potential applications of this compound, serving as a vital resource for professionals in research and development.
Physicochemical and Structural Properties
While extensive experimental data for 3-tert-Butylsalicylic acid is not widely published, its fundamental properties can be reliably predicted based on its structure and comparison with related compounds.
Structural Information
The molecular structure consists of a salicylic acid core with a tert-butyl group at the C3 position of the benzene ring.[1] This substitution is key to its distinct properties compared to unsubstituted salicylic acid.
Diagram 1: Chemical Structure of 3-tert-Butylsalicylic Acid
Physicochemical Data
The following table summarizes key identifiers and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 16094-30-7 | [2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Predicted) | - |
| Melting Point | Data not available. Predicted to be higher than 2-tert-butylphenol and potentially similar to other substituted salicylic acids. | - |
| Boiling Point | Data not available. | - |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate.[3][4] | - |
| pKa | Data not available. The pKa of the carboxylic acid is expected to be around 3-4, similar to salicylic acid (pKa ~2.97). The phenolic proton's pKa may be slightly higher than that of salicylic acid (~13.4) due to the electronic effects of the tert-butyl group.[3][5] | - |
Synthesis Methodology: A Rationale-Driven Approach
A direct, optimized synthesis protocol for 3-tert-Butylsalicylic acid is not readily found in peer-reviewed literature. However, a robust and logical pathway can be designed based on the well-established Kolbe-Schmitt reaction , a carboxylation method for phenols.
Causality Behind Experimental Design
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. The choice of starting material, base, and reaction conditions is critical for achieving the desired regioselectivity and yield.
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Starting Material: 2-tert-butylphenol is the logical precursor. The existing tert-butyl group will direct the carboxylation.
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Base and Phenoxide Formation: A strong base like sodium hydroxide or potassium hydroxide is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The choice of cation (Na⁺ vs. K⁺) can influence the ortho/para selectivity of the carboxylation. For salicylic acid synthesis, sodium phenoxide is typically favored as it promotes ortho-carboxylation.
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Carboxylation: The reaction is conducted under high pressure with carbon dioxide. The temperature is a critical parameter; temperatures around 125-150°C typically favor the formation of the thermodynamically stable ortho-isomer (salicylic acid derivative).
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Work-up: Acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired carboxylic acid.
Diagram 2: Proposed Synthesis Workflow via Kolbe-Schmitt Reaction
Detailed Experimental Protocol (Theoretical)
This protocol is a self-validating system based on established chemical principles.
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Phenoxide Formation:
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In a high-pressure autoclave, dissolve 2-tert-butylphenol (1.0 eq) in a suitable inert, high-boiling solvent (e.g., toluene).
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Add sodium hydroxide (1.05 eq) and heat the mixture under vacuum to remove any water, forming the anhydrous sodium 2-tert-butylphenoxide.
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-
Carboxylation:
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Seal the autoclave and pressurize with dry carbon dioxide to 100-120 atm.
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Heat the reaction mixture to 130-150°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and cautiously vent the excess CO₂.
-
Transfer the reaction mixture to a beaker and dissolve in water.
-
Extract the aqueous layer with a non-polar solvent (e.g., toluene) to remove any unreacted 2-tert-butylphenol.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of crude 3-tert-Butylsalicylic acid should form.
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-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
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Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-tert-Butylsalicylic acid.
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Dry the purified product under vacuum. The purity should be validated by melting point analysis, HPLC, and spectroscopic methods.
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Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the tert-butyl, aromatic, hydroxyl, and carboxylic acid protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Singlet (broad) | 1H | Acidic proton, typically deshielded and broad. |
| Phenolic Hydroxyl (-OH) | 9.0 - 11.0 | Singlet (broad) | 1H | Intramolecular hydrogen bonding with the carboxyl group will shift this downfield. |
| Aromatic (H6) | ~7.8 | Doublet of doublets | 1H | Ortho to the electron-withdrawing COOH group, deshielded. |
| Aromatic (H4) | ~7.4 | Doublet of doublets | 1H | |
| Aromatic (H5) | ~6.9 | Triplet | 1H | |
| tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H | Shielded aliphatic protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the 8 unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | 170 - 175 | Typical range for a carboxylic acid carbon. |
| Aromatic (C -OH) | 158 - 162 | Aromatic carbon attached to an electron-donating hydroxyl group. |
| Aromatic (C -tBu) | 145 - 150 | Aromatic carbon attached to the tert-butyl group. |
| Aromatic (C -COOH) | 115 - 120 | Aromatic carbon attached to the carboxyl group. |
| Aromatic (C4, C5, C6) | 118 - 135 | Range for other aromatic carbons, specific shifts depend on substitution. |
| tert-Butyl (Quaternary C ) | 34 - 36 | Quaternary carbon of the tert-butyl group. |
| tert-Butyl (Methyl C H₃) | 29 - 31 | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, due to hydrogen bonding. |
| O-H Stretch (Phenol) | 3200 - 3600 | Broad, may be obscured by the carboxylic acid O-H. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, strong intensity. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands. |
Mass Spectrometry
In mass spectrometry (Electron Ionization), the molecular ion peak [M]⁺ would be expected at m/z = 194. Key fragmentation patterns would likely involve the loss of a methyl group (-15) to give a fragment at m/z = 179, and the loss of the tert-butyl group (-57) to give a fragment at m/z = 137. The loss of a carboxyl group (-45) could also be observed.
Applications in Research and Drug Development
While specific applications for 3-tert-Butylsalicylic acid are not extensively documented, its structural features suggest several potential uses in drug development and chemical synthesis.
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Pharmaceutical Intermediates: As a substituted salicylic acid, it can serve as a building block for more complex active pharmaceutical ingredients (APIs). The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a parent drug. It can also provide steric hindrance to protect adjacent functional groups or to modulate binding to a biological target.
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Ligand Synthesis: The salicylic acid moiety is a well-known chelating agent. 3-tert-Butylsalicylic acid can be used to synthesize sterically hindered ligands for metal complexes. These complexes may find applications in catalysis, for example, in asymmetric synthesis where the bulky group can create a specific chiral environment.
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Material Science: Phenolic compounds are often used as antioxidants and stabilizers in polymers. The tert-butyl group is a common feature in many industrial antioxidants. This compound could be explored as a monomer or additive in polymer synthesis to enhance thermal stability.
Safety and Handling
Based on the safety data for related compounds like 3,5-di-tert-butylsalicylic acid and 3-tert-butyl-2-hydroxybenzaldehyde, 3-tert-Butylsalicylic acid should be handled with care in a laboratory setting.
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Hazards: Expected to be harmful if swallowed and to cause skin and serious eye irritation. May also cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For handling fine powders, a dust mask (e.g., N95) is recommended.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
This guide provides a foundational understanding of 3-tert-Butylsalicylic acid based on established chemical principles and data from analogous structures. Further experimental validation of the predicted properties is necessary for its full characterization and application.
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